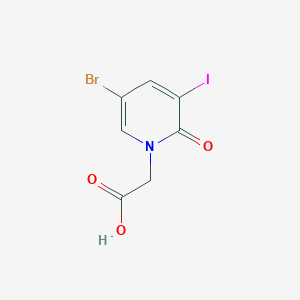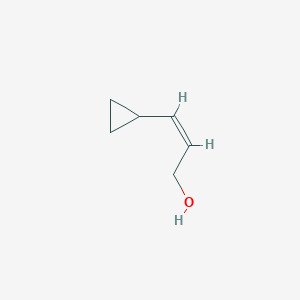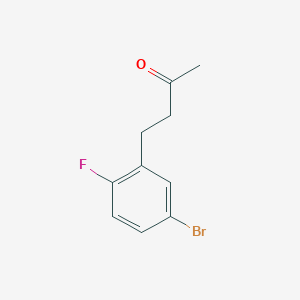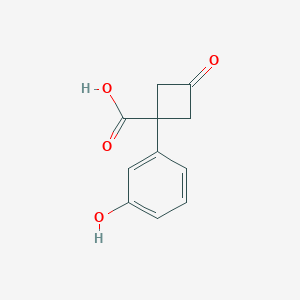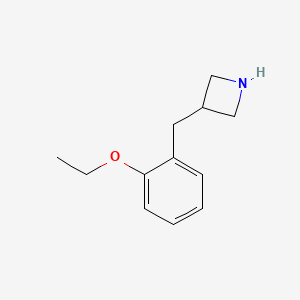
(S)-5-(1-Aminoethyl)-4-methoxy-N,N-dimethylthiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1S)-1-aminoethyl]-4-methoxy-N,N-dimethyl-1,3-thiazol-2-amine is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of functional groups, which may impart specific chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1S)-1-aminoethyl]-4-methoxy-N,N-dimethyl-1,3-thiazol-2-amine typically involves the following steps:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the aminoethyl group: This step may involve the alkylation of the thiazole ring with an appropriate aminoethyl halide under basic conditions.
Methoxylation and dimethylation:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations would include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-[(1S)-1-aminoethyl]-4-methoxy-N,N-dimethyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other reagents suitable for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions or receptor binding.
Medicine: As a candidate for drug development, particularly in the areas of antimicrobial or anticancer research.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-[(1S)-1-aminoethyl]-4-methoxy-N,N-dimethyl-1,3-thiazol-2-amine would depend on its specific biological target. Potential mechanisms could include:
Enzyme inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites.
Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA/RNA interaction: The compound could bind to nucleic acids, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: The parent compound of the thiazole family, lacking the additional functional groups.
4-methoxy-1,3-thiazole: A simpler analog with only the methoxy group attached.
N,N-dimethyl-1,3-thiazole-2-amine: A related compound with the dimethylamino group but lacking the aminoethyl and methoxy groups.
Uniqueness
5-[(1S)-1-aminoethyl]-4-methoxy-N,N-dimethyl-1,3-thiazol-2-amine is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not seen in simpler analogs
Propiedades
Fórmula molecular |
C8H15N3OS |
|---|---|
Peso molecular |
201.29 g/mol |
Nombre IUPAC |
5-[(1S)-1-aminoethyl]-4-methoxy-N,N-dimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H15N3OS/c1-5(9)6-7(12-4)10-8(13-6)11(2)3/h5H,9H2,1-4H3/t5-/m0/s1 |
Clave InChI |
CBRRCNSZZJOMPL-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=C(N=C(S1)N(C)C)OC)N |
SMILES canónico |
CC(C1=C(N=C(S1)N(C)C)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-ethyl-1-[(furan-2-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B13584472.png)
![4-[4-(trifluoromethoxy)phenyl]-1H-pyrazolehydrochloride](/img/structure/B13584478.png)


![6-(Trifluoromethyl)-1-oxaspiro[2.5]octane](/img/structure/B13584491.png)
![2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-aminehydrochloride](/img/structure/B13584498.png)
